2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one
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Description
2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C14H16ClN3O2 and its molecular weight is 293.75. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized and characterized in studies that focus on Schiff base ligands, which are known for their versatile applications in coordination chemistry and catalysis. For example, Hayvalı et al. (2010) synthesized two new Schiff base ligands and characterized them using various spectroscopic methods and X-ray crystallography. These compounds, including structures similar to the specified chemical, exhibit tautomeric equilibria, which have been studied in different solutions, demonstrating the compound's relevance in understanding chemical behavior and properties (Hayvalı, Unver, & Svoboda, 2010).
Potential Antimicrobial and Anticancer Agents
Pyrazole derivatives, akin to the specified compound, have been investigated for their potential antimicrobial and anticancer activities. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazole derivatives and evaluated their in vitro antimicrobial and anticancer activity, highlighting the compound's potential in pharmaceutical research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemical Reactions and Synthesis of Heterocyclic Systems
The versatility of pyrazole derivatives, including compounds structurally related to the specified chemical, extends to their use in synthesizing heterocyclic systems. Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene in various alkylation and ring closure reactions to generate a structurally diverse library of compounds, showcasing the utility of such compounds in organic synthesis and the development of novel chemical entities (Roman, 2013).
Properties
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-(dimethylaminomethylidene)-5-ethoxypyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-4-20-13-12(9-17(2)3)14(19)18(16-13)11-7-5-10(15)6-8-11/h5-9H,4H2,1-3H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAFHCJWKKGSFV-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC\1=NN(C(=O)/C1=C\N(C)C)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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